Silodosin S-Isomer

Chiral chromatography Enantiomeric purity Pharmaceutical impurity analysis

Silodosin S-Isomer, chemically designated as (S)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide , is the enantiomeric impurity of the chiral active pharmaceutical ingredient (API) silodosin — a selective α1A-adrenoceptor antagonist marketed as Rapaflo®/Urorec® for benign prostatic hyperplasia (BPH). The therapeutic activity resides exclusively in the (R)-enantiomer; the (S)-form is classified as a specified impurity in the Japanese Pharmacopoeia (JP) monograph for silodosin drug substance and requires rigorous analytical control.

Molecular Formula C25H32F3N3O4
Molecular Weight 495.5 g/mol
Cat. No. B13429805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilodosin S-Isomer
Molecular FormulaC25H32F3N3O4
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
InChIInChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m0/s1
InChIKeyPNCPYILNMDWPEY-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silodosin S-Isomer (CAS 2182279-45-2): Enantiomeric Impurity Reference Standard for Chiral API Quality Control


Silodosin S-Isomer, chemically designated as (S)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide [1], is the enantiomeric impurity of the chiral active pharmaceutical ingredient (API) silodosin — a selective α1A-adrenoceptor antagonist marketed as Rapaflo®/Urorec® for benign prostatic hyperplasia (BPH) [2]. The therapeutic activity resides exclusively in the (R)-enantiomer; the (S)-form is classified as a specified impurity in the Japanese Pharmacopoeia (JP) monograph for silodosin drug substance and requires rigorous analytical control [1][3]. With a molecular formula of C₂₅H₃₂F₃N₃O₄ and a molecular weight of 495.53 g/mol, this single-stereocenter compound is supplied as a fully characterized reference standard (typical purity ≥95% by HPLC) for use in chiral chromatographic method development, method validation, quality control, and ANDA regulatory submissions [1][4].

Why Silodosin S-Isomer Cannot Be Replaced by the R-Isomer, Racemate, or Other Alpha-1 Blocker Impurities in Analytical Workflows


The Silodosin S-Isomer is not a generic substitute for the active R-enantiomer nor interchangeable with racemic silodosin or other α1-blocker impurities. The fundamental reason is stereochemical: the R- and S-enantiomers exhibit distinct chromatographic retention on chiral stationary phases (S-isomer elutes at 5.0 min vs. R-isomer at 6.0 min on Chiralpak AS-H under validated normal-phase conditions [1]) and must be resolved with a minimum resolution (Rs) > 1.5 to meet pharmacopoeial system suitability criteria [1]. The JP monograph explicitly identifies the S-enantiomer as a specified impurity requiring quantification; using the R-isomer or racemate as a reference would produce incorrect retention time matching and inaccurate quantitation [2]. Furthermore, the S-isomer is pharmacologically distinct — the therapeutic α1A-adrenoceptor antagonism (Ki = 0.036 nM) is conferred by the R-configuration, and regulatory guidance (FDA 1992 policy on stereoisomeric drugs) mandates characterization of both enantiomers [3][4]. Substituting with impurities from other α1-blockers (e.g., tamsulosin-related substances) is analytically invalid due to differing molecular frameworks, chromatographic behavior, and detector response factors.

Quantitative Differentiation Evidence for Silodosin S-Isomer: Head-to-Head Data vs. R-Isomer, Tamsulosin, and Other α1-Blocker Impurities


Chiral HPLC Enantioseparation: S-Isomer Resolution, Detection Limit, and Retention Time vs. R-Isomer

A validated normal-phase chiral HPLC method on Chiralpak AS-H (250 mm × 4.6 mm, 5 µm) using n-hexane:ethanol:diethylamine (600:400:0.1 v/v/v) at 1.0 mL/min and UV detection at 270 nm achieves baseline separation of the S-isomer (retention time 5.0 min) from the R-isomer (retention time 6.0 min) with a resolution (Rs) greater than 1.5 [1]. The method demonstrates a detection limit (LOD) of 0.04 µg/mL and a quantification limit (LOQ) of 0.13 µg/mL for the S-isomer, with recovery between 102.2% and 104.4% and linearity exceeding r = 0.999 across the LOQ to 150% range [1]. In comparison, the JP compendial method requires approximately 29 min retention for the R-isomer on a 10 µm cellulose tris(4-methylbenzoate) column, whereas the improved Chiralpak AD-3 (3 µm) method achieves complete separation of both enantiomers plus all main organic impurities within 12 min with LOQ of 1.13 µg/mL (equivalent to 0.057% of a 2 mg/mL sample solution) [2]. This represents a >2.4-fold reduction in analysis time versus the pharmacopoeial method [2].

Chiral chromatography Enantiomeric purity Pharmaceutical impurity analysis

Capillary Electrophoresis Chiral Purity Determination: 0.1% Level Quantification vs. Pharmacopoeial HPLC

A Quality by Design (QbD)-guided capillary electrophoresis (CE) method using carboxymethyl-β-cyclodextrin (CM-β-CD) as chiral selector achieves quantification of the S-enantiomer at the 0.1% level in silodosin drug substance and finished capsule formulations [1]. The optimized conditions — 100 mM sodium phosphate buffer pH 2.9 containing 40 mg/mL CM-β-CD, 17 °C capillary temperature, 28 kV applied voltage — were validated according to ICH Q2(R1) guidelines [1]. Robustness testing via Plackett-Burman design confirmed that precise pH control is critical for peak shape and resolution [1]. In comparison, the JP HPLC method employing a 10 µm cellulose tris(4-methylbenzoate) column requires ~29 min for R-isomer elution and lacks the sensitivity to reliably quantify the S-enantiomer below 0.1% due to peak tailing and limited efficiency of the older stationary phase [2]. The CE method achieves a lower quantifiable impurity threshold (0.1%) than the earlier JP compendial approach, providing greater assurance of enantiomeric purity [1][2].

Capillary electrophoresis Enantioseparation Quality by Design Chiral purity

Pharmacological Differentiation: Silodosin R-Isomer α1A-AR Selectivity vs. Tamsulosin and Other α1-Blockers

While the S-isomer itself is the pharmacologically inactive enantiomer, the therapeutic R-isomer of silodosin demonstrates quantitatively superior α1A-adrenoceptor subtype selectivity compared to all other clinically used α1-blockers. In recombinant human receptor binding studies, silodosin (R-isomer) displays a Ki of 0.036 nM at α1A-AR with 583-fold lower potency at α1B-AR (Ki = 21 nM) and 56-fold lower potency at α1D-AR (Ki = 2.0 nM) [1]. By comparison, tamsulosin—the most commonly prescribed uroselective α1-blocker—shows only 9.55-fold selectivity for α1A over α1B (Ki α1A = 0.012 nM; Ki α1B = 0.12 nM) and a mere 2.51-fold selectivity for α1A over α1D (Ki α1D = 0.030 nM) [2]. A 2019 pharmacodynamic re-evaluation confirmed these findings with Ki ratios of 25.3 (α1D) and 50.2 (α1B) for silodosin versus tamsulosin [3]. In functional tissue studies, silodosin exhibited pA₂ values of 9.60 (rabbit prostate, α1A), 8.71 (urethra), and 9.35 (bladder trigone), compared to only 7.15 (rat spleen, α1B) and 7.88 (rat thoracic aorta, α1D) — a selectivity window exceeding 100-fold for lower urinary tract over vascular tissues [4]. This degree of pharmacological differentiation between the R-isomer and tamsulosin underscores why precise enantiomeric control (monitoring the S-isomer impurity) is essential: any racemization or enantiomeric contamination of the API would compromise the α1A-selectivity that distinguishes silodosin from less selective alternatives.

α1A-adrenoceptor selectivity Uroselectivity Receptor binding affinity BPH pharmacotherapy

Enantiomeric Excess Requirements in API Synthesis: Optical Purity Targets and S-Isomer Rejection

Patent literature establishes that commercial silodosin API production must achieve optical purity of ≥99.9% enantiomeric excess (e.e.) [1]. Traditional diastereomeric crystallization of the key chiral amine intermediate (R-V) using L-tartaric acid yields only 97.6% e.e., necessitating additional purification steps to reject the S-isomer [1]. An improved enzymatic asymmetric synthesis using ω-transaminase from Arthrobacter sp. achieves the desired (R)-enantiomer at >97% e.e. with >97% conversion in a single step under mild conditions, representing superior atom economy versus classical resolution (theoretical maximum 50% yield) [2]. The S-isomer generated during synthesis is not discarded but is strategically inverted via nucleophilic substitution with azide ion on the N,N-ditosylimide derivative, converting the unwanted S-isomer back to the R-configuration and improving overall process yield [3]. A dedicated chiral HPLC method with Rs > 1.5 and S-isomer LOQ of 0.13 µg/mL enables process control to verify that the S-isomer content remains below the 0.1% specification threshold throughout manufacturing [4].

Chiral synthesis Enantiomeric excess Process chemistry Optical purity

S-Isomer as Internal Standard in LC-MS/MS Bioanalysis vs. Stable Isotope-Labeled Internal Standards

The Silodosin S-Isomer has been employed as an internal standard (IS) in validated LC-MS/MS methods for the quantification of silodosin in human plasma, offering a cost-effective alternative to custom-synthesized stable isotope-labeled (SIL) internal standards . In a validated method using liquid-liquid extraction with methyl tert-butyl ether and an Agilent C8 column, the S-isomer IS enabled a lower limit of quantitation (LLOQ) of 0.50 ng/mL for silodosin in human plasma, with the method demonstrating acceptable accuracy and precision across the calibration range [1]. While SIL-IS (e.g., silodosin-d4) offers superior compensation for matrix effects and ionization variability in electrospray MS, the S-isomer IS provides a readily available, fully characterized alternative that avoids the high cost ($500-2000 per mg) and long lead times of deuterated standards . Importantly, the S-isomer IS co-elutes with the R-isomer on conventional reversed-phase C8/C18 columns (thus mimicking analyte behavior during extraction and ionization), yet it is chromatographically distinguishable when chiral confirmation of IS integrity is required [1].

LC-MS/MS Bioanalytical method validation Internal standard Pharmacokinetics

Regulatory Landscape: JP vs. USP/EP Monograph Status and the Indispensability of the S-Isomer Reference Standard

The Japanese Pharmacopoeia (JP) 18th Edition monograph for silodosin drug substance is currently the only major pharmacopoeia that includes a specific enantiomeric purity test, listing (S)-SLD as a specified impurity with a relative retention time (RRT) of 0.8 versus the R-isomer on a cellulose tris(4-methylbenzoate) chiral stationary phase [1]. Neither the United States Pharmacopeia (USP) nor the European Pharmacopoeia (EP) has yet published a monograph for silodosin [2]. Consequently, ANDA filers seeking FDA approval for generic silodosin must develop and validate in-house enantioselective methods and justify their enantiomeric impurity specifications, which requires an authenticated S-isomer reference standard for system suitability, linearity, accuracy, and precision validation [1][3]. The ICH Q3A guideline on impurities in new drug substances establishes identification and qualification thresholds that apply to enantiomeric impurities: the identification threshold is 0.10% (or 1.0 mg/day, whichever is lower) for a drug with a maximum daily dose of ≤2 g/day [3]. Silodosin's maximum daily dose of 8 mg places the S-isomer within the scope of these thresholds, mandating its control as a specified impurity at or below the 0.10% level [3]. The enantioselective HPLC method validated by Sadutto et al. achieves an LOQ of 1.13 µg/mL, corresponding to 0.057% of a 2 mg/mL sample — well below the ICH identification threshold — and simultaneously separates all JP-listed impurities [1].

Pharmacopoeial monograph Enantiomeric impurity specification ANDA regulatory submission ICH Q3A

Procurement-Driven Application Scenarios for Silodosin S-Isomer Reference Standard (CAS 2182279-45-2)


ANDA Method Development and Validation for Enantiomeric Purity Testing

Generic pharmaceutical manufacturers pursuing an Abbreviated New Drug Application (ANDA) for silodosin capsules (4 mg or 8 mg) require an authenticated S-isomer reference standard to develop, validate, and implement the enantiomeric purity test per the JP monograph specification [1]. The S-isomer must be used to establish system suitability (resolution Rs > 1.5 between S- and R-isomers), determine the LOQ (0.13 µg/mL by HPLC or 0.1% level by CE), construct linearity curves (r > 0.999), and perform accuracy/recovery studies (102.2–104.4% recovery demonstrated) [2][3]. Without the S-isomer standard, the ANDA application cannot demonstrate control of the enantiomeric impurity to the ≤0.10% ICH Q3A identification threshold, resulting in a likely Refuse-to-Receive or Complete Response Letter from the FDA [4].

API Manufacturing Process Control and Batch Release

During commercial silodosin API production, process analytical technology (PAT) and quality control laboratories use the S-isomer reference standard to verify that the enantiomeric purity of each manufactured batch meets the ≥99.9% e.e. specification [1]. The validated chiral HPLC method with a 10-minute run time enables rapid at-line or off-line testing of in-process samples, allowing real-time adjustment of the stereoselective inversion step that converts unwanted S-isomer back to the R-configuration [2][3]. The S-isomer standard is essential for calibration of the UV detector response at 270 nm, ensuring that even trace S-isomer levels (LOD 0.04 µg/mL) are reliably detected and quantified before batch certification and release to finished dosage form manufacturing [3].

Bioequivalence Study Support via LC-MS/MS Bioanalysis

Contract research organizations (CROs) and central laboratories conducting bioequivalence studies for generic silodosin products can deploy the S-isomer as a cost-effective internal standard in LC-MS/MS methods for quantifying silodosin in human plasma at LLOQ of 0.50 ng/mL [1]. The S-isomer's structural identity (identical molecular weight, fragmentation pattern, and ionization efficiency to the R-isomer) makes it well-suited for electrospray ionization tandem mass spectrometry, while its cost advantage (5-20× lower than deuterated SIL-IS) is significant for high-throughput bioequivalence studies involving hundreds to thousands of plasma samples [1][2].

Pharmacopoeial Compliance and Regulatory Deficiency Response

Quality control laboratories in markets recognizing the JP monograph must maintain an inventory of S-isomer reference standard for ongoing stability testing, method transfer, and response to regulatory observations. When a regulatory agency (FDA, EMA, PMDA) issues a deficiency letter questioning enantiomeric impurity control, the laboratory must be able to rapidly re-validate the chiral method using the S-isomer standard and demonstrate that the enantiomeric impurity is consistently controlled below the 0.10% identification threshold [1]. The validated Chiralpak AD-3 HPLC method providing simultaneous separation of the S-isomer from the R-isomer and all main organic impurities within 12 minutes enables efficient and comprehensive impurity profiling in a single analytical run [2].

Quote Request

Request a Quote for Silodosin S-Isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.